molecular formula C21H19N5O3S B14368142 2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile CAS No. 93069-15-9

2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile

Cat. No.: B14368142
CAS No.: 93069-15-9
M. Wt: 421.5 g/mol
InChI Key: VGACQHMPDMPDAV-UHFFFAOYSA-N
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Description

2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE is a complex organic compound with a unique structure that includes phenyl, azo, nitro, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl and thiophene compounds .

Mechanism of Action

The mechanism by which 2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE: shares similarities with other azo and nitro compounds, such as:

Uniqueness

The uniqueness of 2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

93069-15-9

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[4-[ethyl(2-phenoxyethyl)amino]phenyl]diazenyl]-5-nitrothiophene-3-carbonitrile

InChI

InChI=1S/C21H19N5O3S/c1-2-25(12-13-29-19-6-4-3-5-7-19)18-10-8-17(9-11-18)23-24-21-16(15-22)14-20(30-21)26(27)28/h3-11,14H,2,12-13H2,1H3

InChI Key

VGACQHMPDMPDAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(S3)[N+](=O)[O-])C#N

Origin of Product

United States

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